1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
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Overview
Description
1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a urea moiety, which is a functional group consisting of a carbonyl group attached to two amine groups. The presence of both the thiadiazole and urea groups in the molecule imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiadiazole ring. The final product is obtained after purification by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The compound is often used in biological assays to study its effects on different cell lines and microorganisms.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to cell death or growth inhibition. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: This compound lacks the urea moiety and has different biological activities.
1,3,4-Thiadiazole-2-thiol: This compound contains a thiol group instead of a urea group and exhibits distinct chemical reactivity.
1,3,4-Thiadiazole-2-carboxylic acid: This compound has a carboxylic acid group, which imparts different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of the thiadiazole and urea moieties, which confer specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-10-3-4-12(9-11(10)2)15-21-22-17(24-15)20-16(23)19-14-7-5-13(18)6-8-14/h3-9H,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMCRDTQOLMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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